
4-Methyl-2-(1,3-thiazolidine-3-carbonyl)cyclohexane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2-(1,3-thiazolidine-3-carbonyl)cyclohexane-1-carboxylic acid is a complex organic compound featuring a thiazolidine ring, a cyclohexane ring, and carboxylic acid functionality
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(1,3-thiazolidine-3-carbonyl)cyclohexane-1-carboxylic acid typically involves the reaction of thiazolidine derivatives with cyclohexane carboxylic acid derivatives under specific conditions. One common method includes the use of N-diisopropylethylamine in ethyl acetate as a solvent, with the reaction mixture being stirred at low temperatures (2-7°C) for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve the use of green chemistry principles, such as solvent-free synthesis, microwave irradiation, and reusable catalysts to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-2-(1,3-thiazolidine-3-carbonyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a thiazolidine-2,4-dione structure.
Substitution: Nucleophilic substitution reactions can occur at the thiazolidine ring or the cyclohexane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine-2,4-diones, and various substituted derivatives .
Applications De Recherche Scientifique
4-Methyl-2-(1,3-thiazolidine-3-carbonyl)cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein binding.
Medicine: Investigated for its antimicrobial, antidiabetic, and antioxidant activities.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-Methyl-2-(1,3-thiazolidine-3-carbonyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. For instance, thiazolidine derivatives are known to stimulate the PPARγ receptor, which is associated with antidiabetic activity. Additionally, these compounds can inhibit cytoplasmic Mur ligase enzymes, contributing to their antimicrobial properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylthiazolidine-4-carboxylic acid: Similar structure but lacks the cyclohexane ring.
Thiazolidine-2,4-dione: Contains a similar thiazolidine ring but with different substituents.
Cyclohexanecarboxylic acid: Similar cyclohexane ring but lacks the thiazolidine moiety.
Uniqueness
4-Methyl-2-(1,3-thiazolidine-3-carbonyl)cyclohexane-1-carboxylic acid is unique due to the combination of the thiazolidine ring and cyclohexane ring, which imparts distinct chemical and biological properties. This structural uniqueness allows for diverse applications and interactions that are not observed in simpler analogs .
Propriétés
Numéro CAS |
110301-37-6 |
|---|---|
Formule moléculaire |
C12H19NO3S |
Poids moléculaire |
257.35 g/mol |
Nom IUPAC |
4-methyl-2-(1,3-thiazolidine-3-carbonyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C12H19NO3S/c1-8-2-3-9(12(15)16)10(6-8)11(14)13-4-5-17-7-13/h8-10H,2-7H2,1H3,(H,15,16) |
Clé InChI |
GMYJZRUVPJOQMW-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(C(C1)C(=O)N2CCSC2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


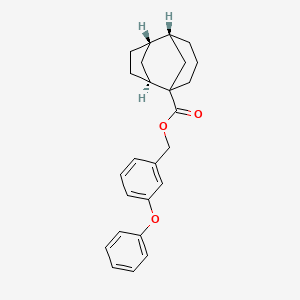

![1-[4-(3-Chloro-2-hydroxypropoxy)-3-(propoxymethyl)phenyl]ethan-1-one](/img/structure/B14334616.png)


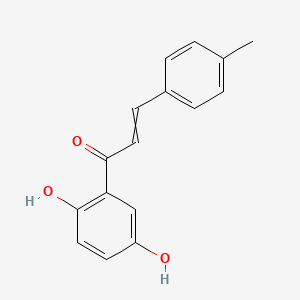
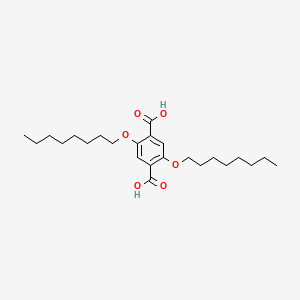
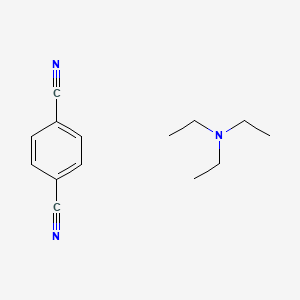
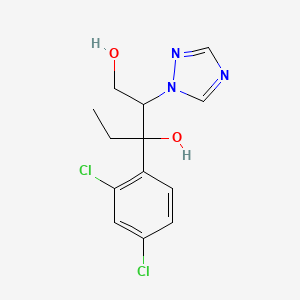
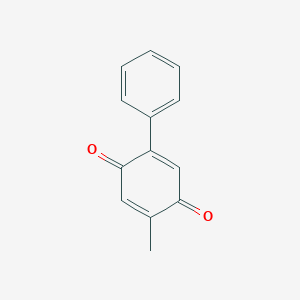


![2-Bromo-4,5-dichloro-1-{[(propan-2-yl)oxy]methyl}-1H-imidazole](/img/structure/B14334683.png)

